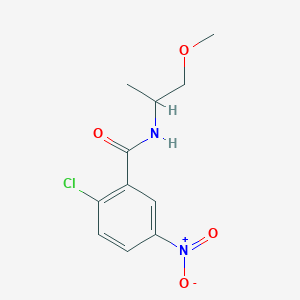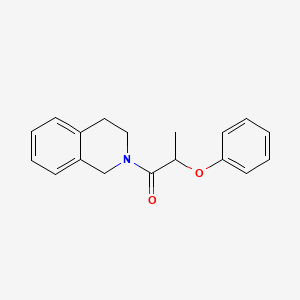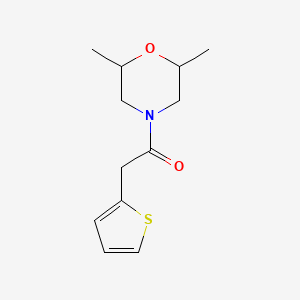
2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide, also known as TPN-171, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a high affinity for the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making TPN-171 a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide involves the inhibition of PARP, an enzyme that plays a critical role in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on itself and other target proteins. This process recruits other DNA repair proteins to the site of damage, ultimately leading to DNA repair. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to have a high selectivity for PARP-1 and PARP-2, the two most abundant isoforms of PARP. This selectivity is important as it reduces the potential for off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for PARP-1 and PARP-2, which reduces the potential for off-target effects. This compound also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. One limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings. Another limitation is the potential for resistance to develop over time, which is a common issue with targeted therapies.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide. One area of interest is the development of combination therapies that include this compound. This could involve combining this compound with other PARP inhibitors or with other DNA-damaging agents. Another area of interest is the identification of biomarkers that could predict response to this compound. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is a need for further research on the potential long-term side effects of this compound, particularly in the context of combination therapy.
Applications De Recherche Scientifique
2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy in cancer cells. This is due to the fact that inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to have a synergistic effect with other PARP inhibitors, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
2-chloro-N-(1-methoxypropan-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-7(6-18-2)13-11(15)9-5-8(14(16)17)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPSAXDGUQXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B3954715.png)
![methyl (2S,4R)-4-({[(2-fluorobenzyl)amino]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3954723.png)
![ethyl 4-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate](/img/structure/B3954731.png)



![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954747.png)
![1-isopropyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B3954763.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3954767.png)


![2-[3-(2-thienylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]nicotinonitrile](/img/structure/B3954807.png)

![1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B3954829.png)